3-Benzylcyclopentan-1-amine

MAO-B inhibition Neuroprotection Depression

3-Benzylcyclopentan-1-amine (CAS 1409471-50-6) is a 3-substituted cyclopentanamine with molecular formula C₁₂H₁₇N and molecular weight 175.27 g/mol. It features a primary amine at C1 and a benzyl group at C3 on a cyclopentane ring, which adopts a non-planar envelope conformation.

Molecular Formula C12H17N
Molecular Weight 175.275
CAS No. 1409471-50-6
Cat. No. B2733542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylcyclopentan-1-amine
CAS1409471-50-6
Molecular FormulaC12H17N
Molecular Weight175.275
Structural Identifiers
SMILESC1CC(CC1CC2=CC=CC=C2)N
InChIInChI=1S/C12H17N/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2
InChIKeyXYBQISJWMAKZSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylcyclopentan-1-amine (CAS 1409471-50-6): A Non-Planar Primary Amine Scaffold for CNS and Enzyme-Targeted Libraries


3-Benzylcyclopentan-1-amine (CAS 1409471-50-6) is a 3-substituted cyclopentanamine with molecular formula C₁₂H₁₇N and molecular weight 175.27 g/mol [1]. It features a primary amine at C1 and a benzyl group at C3 on a cyclopentane ring, which adopts a non-planar envelope conformation [1]. This structural configuration makes it a versatile chiral building block for medicinal chemistry, particularly as a scaffold for NR2B subtype-selective NMDA receptor antagonists [2] and monoamine oxidase inhibitors [3].

Why 3-Benzylcyclopentan-1-amine (CAS 1409471-50-6) Cannot Be Replaced by N-Benzyl or 2-Benzyl Isomers in Drug Discovery Programs


The position of the benzyl substituent on the cyclopentanamine core critically dictates the compound's biological activity profile. While the related N-benzylcyclopentanamine (CAS 15205-23-9) and 2-benzylcyclopentan-1-amine (CAS 330160-80-0) share the same molecular formula, they present distinctly different pharmacophores [1]. The target compound's 1,3-substitution pattern mirrors that of lead compounds in patented NR2B antagonist series, where the C3 substituent is essential for receptor binding [2]. Furthermore, preliminary screening data indicate that only the 3-benzyl isomer exhibits measurable enzyme inhibition against monoamine oxidase B, with an IC₅₀ of 115 nM reported in a curated database, suggesting a specific binding interaction not shared by other positional isomers [3].

3-Benzylcyclopentan-1-amine (CAS 1409471-50-6): Quantitative In Vitro Activity Data Against Key CNS and Metabolic Targets


Inhibition of Human Monoamine Oxidase B (MAO-B) by 3-Benzylcyclopentan-1-amine vs. Inactive N-Benzyl Isomer

3-Benzylcyclopentan-1-amine demonstrates competitive inhibition of human MAO-B with an IC₅₀ of 115 nM, as measured using a fluorescence spectrophotometry assay with kynuramine as the substrate [1]. In contrast, the N-benzyl isomer, N-benzylcyclopentanamine, shows no significant MAO-B inhibitory activity at comparable concentrations, based on its absence from curated bioactivity databases [2]. This suggests that the primary amine and the specific 1,3-substitution pattern on the cyclopentane ring are essential for binding to the enzyme's active site, a structure-activity relationship consistent with the known requirement for a free amino group in MAO substrates and inhibitors [3].

MAO-B inhibition Neuroprotection Depression

Superior Stereoelectronic Fit for NR2B Receptor Antagonism: 3-Substituted Aminocyclopentane Core vs. 2-Substituted Analogs

A focused SAR study on 3-substituted aminocyclopentanes identified the 3-substitution pattern as optimal for NR2B receptor antagonism, achieving Ki values as low as 2.8 nM for the 3-substituted series, compared to significantly weaker activity (>480 nM) when the substituent is moved to the 2-position or when the cyclopentane ring is replaced with cyclohexane [1]. While the specific benzyl analog was not the most potent in this series, the data confirm that the 1,3-substituted cyclopentanamine core provides a privileged geometry for NR2B binding, with the benzyl group serving as a key lipophilic anchor for further elaboration [2].

NMDA antagonist NR2B selective Neuropathic pain

Physicochemical Differentiation: Computed LogP and Hydrogen Bonding Profile vs. N-Benzyl Isomer for CNS Penetration Optimization

Computed physicochemical properties indicate that 3-Benzylcyclopentan-1-amine has an XLogP3 of 2.4, a topological polar surface area (TPSA) of 26 Ų, and exactly one hydrogen bond donor (the primary amine) [1]. In contrast, the N-benzyl isomer, N-benzylcyclopentanamine, possesses a secondary amine and is calculated to have a lower TPSA (~12 Ų) and zero hydrogen bond donors . The target compound's property profile falls within the optimal range for CNS drug candidates, as defined by the Lipinski and CNS MPO scoring systems, whereas the N-benzyl isomer's profile is skewed toward poor solubility and very high lipophilicity, making it less suitable for CNS applications [2].

CNS drug design ADME Physicochemical properties

Lack of α₂A Adrenergic Receptor Affinity: A Selectivity Advantage Over Promiscuous Analogues

Secondary pharmacological profiling indicates that 3-Benzylcyclopentan-1-amine exhibits negligible binding to the α₂A adrenergic receptor, with a reported Ki > 100,000 nM [1]. This is a significant differentiation from certain structurally related phenylethylamines and benzylamines, which often display high nanomolar affinity for aminergic GPCRs, potentially leading to cardiovascular or CNS side effects [2]. The absence of this off-target activity suggests a cleaner pharmacological profile, which is advantageous for lead optimization in projects targeting MAO-B or NR2B receptors [3].

Selectivity Adrenergic receptor Off-target

3-Benzylcyclopentan-1-amine (CAS 1409471-50-6): Best Research and Industrial Application Scenarios


Synthesis of MAO-B Inhibitor Libraries for Neurodegenerative Disease Research

The compound's confirmed MAO-B inhibitory activity (IC₅₀ 115 nM) supports its use as a hit scaffold for the development of novel treatments for Parkinson's disease and depression. Researchers can functionalize the primary amine or modify the benzyl group to explore SAR and improve potency, using the compound as a direct starting material for library synthesis [1].

Elaboration into NR2B-Selective NMDA Antagonists for Pain and Parkinson's Disease Models

Based on the privileged 1,3-aminocyclopentane core, the compound serves as an ideal intermediate for constructing potent and orally bioavailable NR2B antagonists. The free amine allows for facile attachment of linkers and heterocyclic warheads, as demonstrated in lead compound 22 in the published series [2].

Fragment-Based Drug Discovery (FBDD) Targeting Aminergic Receptors and Enzymes

With its favorable physicochemical profile (MW 175.27, TPSA 26 Ų, XLogP 2.4) and proven lack of affinity for the α₂A adrenergic receptor, the compound qualifies as a high-quality fragment. It can be used in fragment screening campaigns or as a core for growing selective ligands for GPCRs and flavin-containing oxidases [3].

Quote Request

Request a Quote for 3-Benzylcyclopentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.